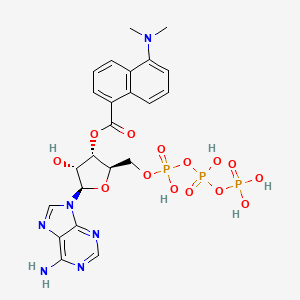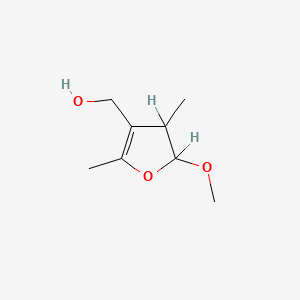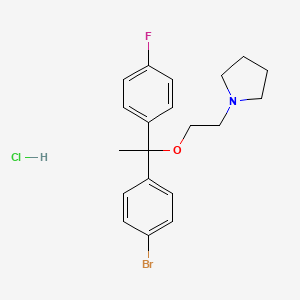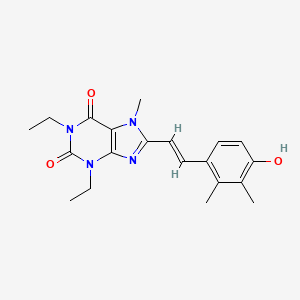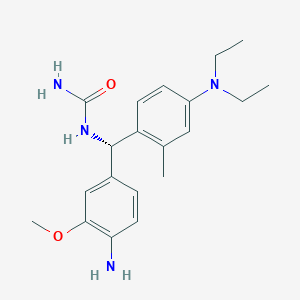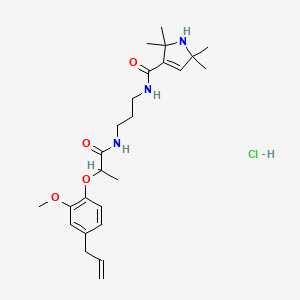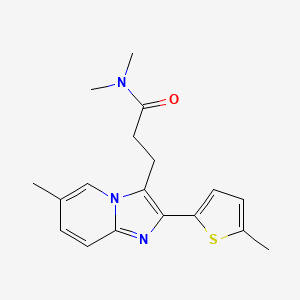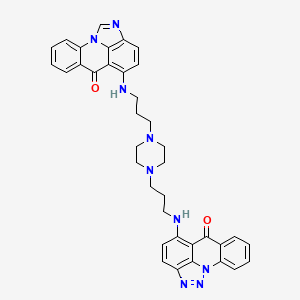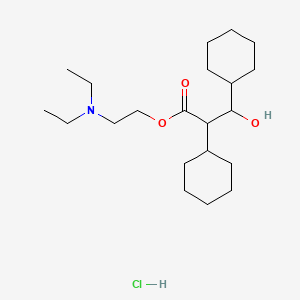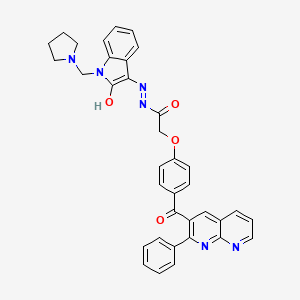
2',3'-Diazido-2',3'-dideoxy-2',3'-secothymidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’-Diazido-2’,3’-dideoxy-2’,3’-secothymidine is a chemical compound known for its unique structure and potential applications in various fields. It is a derivative of thymidine, where the hydroxyl groups at the 2’ and 3’ positions are replaced by azido groups, making it a diazido compound. This modification imparts distinct chemical properties to the molecule, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Diazido-2’,3’-dideoxy-2’,3’-secothymidine typically involves the transformation of ribonucleosides into their diazido derivatives. One common method includes the radical deoxygenation of xanthate using environmentally friendly and low-cost reagents. Bromoethane or 3-bromopropanenitrile is used as the alkylating agent to prepare the ribonucleoside 2’,3’-bisxanthates. In the subsequent radical deoxygenation reaction, tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) are used to replace hazardous reagents like Bu3SnH and AIBN .
Industrial Production Methods
Industrial production of 2’,3’-Diazido-2’,3’-dideoxy-2’,3’-secothymidine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2’,3’-Diazido-2’,3’-dideoxy-2’,3’-secothymidine undergoes various chemical reactions, including:
Oxidation: The azido groups can be oxidized to form nitro compounds.
Reduction: Reduction of the azido groups can yield amino derivatives.
Substitution: The azido groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or other nucleophiles.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thymidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2’,3’-Diazido-2’,3’-dideoxy-2’,3’-secothymidine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Studied for its potential as an antiviral agent, particularly against HIV.
Medicine: Investigated for its role in nucleoside reverse transcriptase inhibitors (NRTIs) for the treatment of viral infections.
Industry: Utilized in the development of diagnostic tools and as a chemical probe in molecular biology.
Mecanismo De Acción
The mechanism of action of 2’,3’-Diazido-2’,3’-dideoxy-2’,3’-secothymidine involves its incorporation into DNA or RNA chains during replication. The presence of azido groups at the 2’ and 3’ positions prevents the formation of phosphodiester bonds, leading to chain termination. This property makes it an effective inhibitor of viral replication, particularly in the case of HIV, where it acts as a nucleoside reverse transcriptase inhibitor .
Comparación Con Compuestos Similares
Similar Compounds
2’,3’-Dideoxy-2’,3’-didehydrothymidine (d4T): Another nucleoside analog used as an antiviral agent.
Zidovudine (AZT): A well-known NRTI used in the treatment of HIV.
Didanosine (ddI): Another NRTI with similar applications.
Uniqueness
2’,3’-Diazido-2’,3’-dideoxy-2’,3’-secothymidine is unique due to the presence of azido groups, which impart distinct chemical properties and enhance its effectiveness as a chain terminator in nucleic acid synthesis. This makes it a valuable compound in antiviral research and therapeutic applications .
Propiedades
Número CAS |
130515-66-1 |
|---|---|
Fórmula molecular |
C10H14N8O4 |
Peso molecular |
310.27 g/mol |
Nombre IUPAC |
1-[(1R)-2-azido-1-[(2S)-1-azido-3-hydroxypropan-2-yl]oxyethyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N8O4/c1-6-4-18(10(21)15-9(6)20)8(3-14-17-12)22-7(5-19)2-13-16-11/h4,7-8,19H,2-3,5H2,1H3,(H,15,20,21)/t7-,8+/m0/s1 |
Clave InChI |
LZBLRKSWCMFFKU-JGVFFNPUSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@@H](CN=[N+]=[N-])O[C@@H](CN=[N+]=[N-])CO |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C(CN=[N+]=[N-])OC(CN=[N+]=[N-])CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




